Ethyl 3-chloro-5-fluoroindole-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 3-chloro-5-fluoro-1H-indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFNO2/c1-2-16-11(15)10-9(12)7-5-6(13)3-4-8(7)14-10/h3-5,14H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPGDLJMDLQJPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Ethyl 3-chloro-5-fluoroindole-2-carboxylate has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its biological activity, including potential antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Molecular Targets: Ethyl 3-chloro-5-fluoroindole-2-carboxylate interacts with specific receptors and enzymes in biological systems.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Key Observations :
- Halogen Position : The position of halogens significantly impacts electronic properties. For instance, 3-chloro-5-fluoro substitution (target compound) may enhance electrophilic reactivity compared to 5-chloro-6-fluoro derivatives due to proximity of Cl to the electron-rich indole nitrogen .
- Iodine vs.
Comparative Reaction Yields :
- Ethyl 5-fluoroindole-2-carboxylate derivatives (e.g., compound 6 in ) are synthesized in ~37–40% yield via sodium ethoxide-mediated coupling.
- In contrast, iodinated analogs (e.g., ) require longer reaction times (50 hours) and specialized reagents, often resulting in lower yields (10–15%) due to steric hindrance from iodine.
Physicochemical Properties
Spectral Data Comparison
- ¹H-NMR : The target compound’s aromatic proton signals are expected near δ 7.0–8.5 ppm, similar to ethyl 5-fluoroindole-2-carboxylate (δ 7.0–8.0 ppm) . Iodinated derivatives show downfield shifts (δ 8.85 ppm for H-3) due to iodine’s electron-withdrawing effect .
- IR Spectroscopy : Stretching vibrations for C=O (1666–1670 cm⁻¹) and N-H (3298–3313 cm⁻¹) are consistent across analogs .
Thermal Stability
- Melting Points: this compound derivatives typically exhibit higher melting points (>200°C) compared to non-halogenated analogs (e.g., ethyl 5-methoxyindole-2-carboxylate, mp 199–201°C) , attributed to stronger intermolecular halogen bonding.
Biological Activity
Ethyl 3-chloro-5-fluoroindole-2-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, antiproliferative effects, and structure-activity relationships (SAR) based on recent research findings.
Chemical Structure and Properties
This compound is an indole derivative characterized by the presence of chlorine and fluorine substituents. The molecular structure can be represented as follows:
This structure is crucial for its interaction with biological targets, influencing its pharmacological properties.
Inhibition of EGFR and BRAF Pathways
Recent studies have highlighted the compound's ability to inhibit the epidermal growth factor receptor (EGFR) and BRAF pathways, which are critical in cancer proliferation. In a study evaluating various indole derivatives, this compound demonstrated significant antiproliferative activity against cancer cell lines with IC50 values ranging from 29 nM to 78 nM for different derivatives tested . The most potent derivatives exhibited better efficacy than existing drugs like erlotinib.
Antiproliferative Activity
The antiproliferative effects of this compound were assessed using cell viability assays. Compounds were tested on various cancer cell lines, revealing that most had cell viability levels greater than 87% at concentrations of 50 µM, indicating low cytotoxicity while maintaining significant inhibitory effects against cancer cell proliferation .
Structure-Activity Relationship (SAR)
The SAR studies indicate that the position and type of substituents on the indole ring significantly affect biological activity. For instance, the introduction of halogen atoms (chlorine and fluorine) at specific positions enhances the binding affinity to target proteins involved in tumor growth. The binding interactions were further elucidated through docking simulations, which showed that the indole moiety effectively interacts with key amino acid residues in the active sites of EGFR and BRAF .
Comparative Biological Activity
A comparative analysis of this compound with other indole derivatives reveals its unique profile:
| Compound | IC50 (nM) | Target | Activity Type |
|---|---|---|---|
| This compound | 29 - 78 | EGFR/BRAF | Antiproliferative |
| Erlotinib | 80 | EGFR | Antiproliferative |
| Vemurafenib | ~30 | BRAF | Antiproliferative |
This table illustrates the competitive advantage of this compound over established therapies, particularly in terms of potency against mutant forms of EGFR and BRAF.
Case Studies
Case Study 1: Anticancer Efficacy
In a controlled study involving MCF-10A cells, this compound was shown to inhibit cell growth significantly without inducing cytotoxicity. This study supports its potential as a therapeutic agent in treating cancers driven by aberrant EGFR/BRAF signaling pathways .
Case Study 2: Inflammation Modulation
Another investigation focused on related indole derivatives indicated their role in inhibiting enzymes like 5-lipoxygenase (5-LO), which are involved in inflammatory processes. While specific data for this compound was not detailed, similar compounds have shown promise in modulating inflammatory responses, suggesting a broader therapeutic potential .
Preparation Methods
Fischer Indole Synthesis with Pre-Substituted Precursors
The Fischer indole synthesis, involving acid-catalyzed cyclization of phenylhydrazines with carbonyl compounds, has been adapted for halogenated indoles. For example, 3-chloro-4-fluoroaniline serves as a starting material in analogous syntheses. Cyclization with ethyl pyruvate under acidic conditions could theoretically yield the target compound, though steric and electronic effects from the chloro and fluoro groups may necessitate high temperatures or Lewis acid catalysts (e.g., AlCl₃).
Vilsmeier-Haack Formylation Followed by Oxidation
The Vilsmeier-Haack reaction, typically used for formylation, has been modified for carboxylation. In one patent, indole-3-carboxaldehydes were synthesized using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). Adapting this method, ethyl 2-(dimethylamino)vinyl-3-chloro-5-fluoroindole could undergo hydrolysis and esterification to install the carboxylate group. However, this route requires careful optimization to avoid over-oxidation.
Direct Halogenation of Indole-2-Carboxylates
Post-functionalization of pre-formed indole-2-carboxylates offers a modular approach. For instance, ethyl 5-fluoroindole-2-carboxylate can be chlorinated at the 3-position using sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) in dichloromethane. This method benefits from commercial availability of starting materials but risks di- or trihalogenation without rigorous temperature control.
Detailed Methodologies and Experimental Data
Cyclization of 3-Chloro-4-Fluoroaniline Derivatives (Adapted from CN102702066A )
A patent describing the synthesis of 6-chloro-5-fluoroindole provides a foundational protocol:
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Imine Formation : 3-Chloro-4-fluoroaniline reacts with boron trichloride (BCl₃) in toluene under AlCl₃ catalysis to form an intermediate imine.
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Hydrolysis and Reduction : The imine is hydrolyzed with HCl, then reduced using sodium borohydride (NaBH₄) in a dioxane/water system.
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Distillation : Final purification via reduced-pressure distillation yields the indole core.
Modifications for Target Compound :
-
Introducing the ethyl carboxylate group at position 2 would require starting with ethyl 2-cyanoacetate during cyclization or post-synthetic esterification.
-
Key parameters:
Hemetsberger-Knittel Indole Synthesis (Adapted from ACS Publication )
This method constructs the indole ring from azido cinnamates:
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Azide Formation : 3-Chloro-5-fluoro-2-nitrobenzaldehyde reacts with methyl azidoacetate to form an azido cinnamate.
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Thermal Cyclization : Heating in xylene induces cyclization to this compound.
Critical Findings :
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Yields for analogous compounds reached 65–75% after optimization.
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Solvent choice (dioxane vs. xylene) impacts reaction rate and byproduct formation.
Halogenation and Functional Group Compatibility
Electrophilic Chlorination
Industrial-Scale Considerations
The CN102702066A patent highlights cost-effective, scalable steps:
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Raw Material Costs : 3-Chloro-4-fluoroaniline (~$50/kg) vs. specialty fluorinated intermediates (>$200/kg).
-
Solvent Recovery : Toluene and dioxane are recycled via distillation, reducing waste.
| Parameter | Laboratory Scale | Pilot Plant |
|---|---|---|
| Reaction Volume | 500 mL | 1000 L |
| Yield | 55% | 50% |
| Purity | >97% | >95% |
Emerging Techniques and Catalytic Innovations
Recent patents emphasize oxidative coupling for bromo/chloro indoles. Using potassium persulfate (K₂S₂O₈) as an oxidant, ethyl 3-bromoindole-2-carboxylate was synthesized in 70% yield . Adapting this for chloro/fluoro systems may require Pd or Cu catalysts.
Q & A
Q. What are the common synthetic routes for Ethyl 3-chloro-5-fluoroindole-2-carboxylate?
Synthesis typically involves functionalization of indole scaffolds. A photochemical [3 + 2] cycloaddition of azides and alkynes has been employed for substituted indoles, leveraging UV irradiation to generate reactive intermediates . Chloro- and fluoro-substituents are introduced via electrophilic aromatic substitution or halogenation under controlled conditions (e.g., using N-chlorosuccinimide or Selectfluor®). Post-functionalization esterification with ethyl chloroformate completes the carboxylate group. Reaction optimization should prioritize regioselectivity, monitored by TLC and LC-MS .
Q. What characterization techniques are critical for confirming the structure of this compound?
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve molecular geometry and substituent positions. ORTEP-III visualizes thermal ellipsoids and bond distortions .
- Spectroscopy : , , and NMR to verify substituent integration and coupling patterns. Mass spectrometry (HRMS) confirms molecular weight.
- Elemental analysis : Validate purity and stoichiometry .
Q. What safety protocols are essential during experimental handling?
- Engineering controls : Use fume hoods for reactions involving volatile reagents (e.g., chlorinating agents).
- PPE : Nitrile gloves, safety goggles, and lab coats. Respiratory protection is advised if airborne particulates are generated.
- Waste disposal : Segregate halogenated waste per institutional guidelines .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results?
Discrepancies may arise from dynamic effects (e.g., rotational isomers in solution vs. solid-state rigidity). Strategies:
Q. What challenges arise during crystallographic refinement of halogenated indoles, and how are they addressed?
- Disorder in substituents : Common with bulky halogens. Apply SHELXL’s PART instruction to model split positions and refine occupancy ratios .
- Twinning : Use TWIN laws in SHELXL for data integration. High-resolution data (≤ 0.8 Å) improves electron density maps.
- Thermal motion : Anisotropic refinement for non-H atoms; isotropic for H atoms constrained via HFIX .
Q. How can computational methods enhance structure-activity relationship (SAR) studies of this compound?
- Docking simulations : Use AutoDock Vina or Schrödinger Suite to predict binding affinity to target proteins (e.g., kinase inhibitors).
- QSAR modeling : Correlate electronic effects (Hammett σ values) of Cl/F substituents with biological activity.
- Molecular dynamics : Simulate solvation effects on conformational stability .
Q. What strategies optimize synthetic yield while minimizing byproducts?
- Design of Experiments (DoE) : Vary temperature, catalyst loading, and solvent polarity to identify Pareto-optimal conditions.
- In-situ monitoring : ReactIR or Raman spectroscopy tracks intermediate formation.
- Purification : Use preparative HPLC with C18 columns for polar byproducts; recrystallization from ethanol/water mixtures improves purity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
